Home > Products > Screening Compounds P1866 > 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one - 1251631-47-6

6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Catalog Number: EVT-2971692
CAS Number: 1251631-47-6
Molecular Formula: C19H14ClFN4O2
Molecular Weight: 384.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Triazolam

  • Compound Description: Triazolam is a benzodiazepine drug known for its sedative and hypnotic effects. It is a potent agonist of GABAA receptors, particularly those containing α1 subunits. []

Clotiazepam

  • Compound Description: Clotiazepam is another benzodiazepine derivative with anxiolytic and anticonvulsant properties. It demonstrates activity at GABAA receptors, modulating their function. []
  • Relevance: Similar to triazolam, clotiazepam's relevance lies in its interaction with GABAA receptors. [] The structural differences between clotiazepam and 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one are substantial. Nonetheless, the potential for the main compound to exhibit similar pharmacological activities due to potential GABAA receptor interactions warrants further investigation.

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine commonly used for sedation, anxiety relief, and amnesia during medical procedures. Its mechanism of action involves enhancing the effects of GABA at GABAA receptors. []
  • Relevance: The relationship between midazolam and 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one stems from their potential shared target – GABAA receptors. [] Though structurally distinct, the research papers emphasize the significance of GABAA receptor modulation, suggesting that 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one might possess similar pharmacological properties.

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

  • Compound Description: CGS 20625 is a non-benzodiazepine compound recognized for its selective agonist activity at GABAA receptors containing the α1 subunit. []
  • Relevance: While structurally distinct from 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, CGS 20625's relevance lies in its specific interaction with GABAA receptors, particularly those containing the α1 subunit. [] This suggests a potential shared pharmacological target with the main compound, warranting further exploration of 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one's interaction with GABAA receptors.

2-(4-Chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

  • Compound Description: CGS 9896 is another non-benzodiazepine compound known for its affinity for GABAA receptors, particularly those containing α1 subunits. []

Zolpidem

  • Compound Description: Zolpidem, a non-benzodiazepine hypnotic drug, selectively targets GABAA receptors containing α1 subunits, exhibiting sedative effects. [, ]
  • Relevance: Zolpidem's relevance stems from its shared pharmacological target with some of the compounds mentioned above: GABAA receptors, especially those containing the α1 subunit. [, ] Though structurally different from 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, zolpidem's activity highlights the significance of GABAA receptors as potential targets. This further supports the need to investigate 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one's interaction with these receptors.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 exhibits selectivity for certain non-α1 GABAA receptors, acting as a partial agonist. [, ] It demonstrates a distinct pharmacological profile compared to benzodiazepines. []

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 displays functional selectivity for specific GABAA receptor subtypes, particularly acting as a full agonist at GABAA-α2 receptors. [, ]
  • Relevance: While structurally dissimilar to 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, SL651498's relevance arises from its interaction with GABAA receptors. [, ] Though their structural differences likely result in distinct binding modes and pharmacological profiles, SL651498's activity highlights the potential for targeting GABAA receptors with diverse chemical structures. Further research is necessary to determine whether 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one shares this target.

Bretazenil

  • Compound Description: Bretazenil is classified as a non-selective partial agonist at GABAA receptors. [] This distinct pharmacological profile differentiates it from full agonists like traditional benzodiazepines. []
  • Relevance: Despite significant structural differences from 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, bretazenil's relevance stems from its interaction with GABAA receptors. [] The research papers emphasize the significance of GABAA receptor modulation, suggesting that 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one might also interact with these receptors, albeit with potentially different binding affinities and functional outcomes.
  • Compound Description: CL218,872 is recognized for its selective affinity for GABAA receptors containing the α1 subunit. []
  • Relevance: CL218,872 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, albeit with different substituents. This structural similarity, along with CL218,872's documented affinity for GABAA receptors, suggests that the main compound might also interact with this target, albeit potentially with different subtype selectivity or functional outcomes. Further investigations are necessary to confirm this hypothesis and determine the exact nature of any potential interactions.
Overview

6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C19H14ClFN4O2C_{19}H_{14}ClFN_{4}O_{2}, and it has a molecular weight of approximately 384.8 g/mol. The compound is characterized by its complex structure, which includes a triazole ring fused with a pyridazine moiety, and various substituents that enhance its biological activity. It is primarily utilized in research settings, particularly in studies focused on its pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. A common approach includes:

  1. Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds or other electrophiles.
  2. Pyridazine Fusion: The triazole intermediate is then fused with a pyridazine structure, often through cyclization reactions involving diazotization or similar methodologies.
  3. Substituent Introduction: The introduction of the 4-chlorophenyl and 3-fluoro-4-methoxybenzyl groups can be accomplished via nucleophilic substitution or coupling reactions.

These methods may vary based on the desired purity and yield of the final product, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve the best results.

Molecular Structure Analysis

Structure and Data

The compound features a complex molecular structure that includes:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Pyridazine Moiety: A six-membered ring with two adjacent nitrogen atoms.
  • Substituents: The presence of a 4-chlorophenyl group and a 3-fluoro-4-methoxybenzyl group significantly influences the compound's reactivity and biological properties.

The structural representation can be described using InChI format:

InChI 1S C19H14ClFN4O2 c1 27 17 8 2 12 10 15 17 21 11 24 19 26 25 18 23 24 9 7 16 22 25 13 3 5 14 20 6 4 13 h2 10H 11H2 1H3\text{InChI 1S C19H14ClFN4O2 c1 27 17 8 2 12 10 15 17 21 11 24 19 26 25 18 23 24 9 7 16 22 25 13 3 5 14 20 6 4 13 h2 10H 11H2 1H3}
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The halogen on the chlorophenyl group can be substituted by various nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, allowing for further functionalization.
  3. Hydrolysis: Under certain conditions, hydrolysis may occur at specific sites within the molecule.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Mechanism of Action

Process and Data

The mechanism of action for 6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is likely related to its interaction with specific biological targets such as protein kinases or other enzymes involved in disease pathways. The triazole and pyridazine components may contribute to binding affinity through hydrogen bonding and π-stacking interactions.

Research indicates that compounds with similar structures exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines, suggesting that this compound may exhibit similar therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of this compound include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility data would depend on the solvent system but is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and less soluble in water.

Chemical properties include:

  • Stability: The compound's stability under various pH conditions should be evaluated for practical applications.
  • Reactivity: Reactivity towards electrophiles and nucleophiles can provide insights into potential modifications.
Applications

Scientific Uses

6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases such as cancer.
  2. Biological Research: Used in studies exploring enzyme inhibition mechanisms or cellular signaling pathways.
  3. Pharmaceutical Development: May serve as a scaffold for synthesizing novel compounds with enhanced efficacy or reduced toxicity.

Properties

CAS Number

1251631-47-6

Product Name

6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

IUPAC Name

6-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Molecular Formula

C19H14ClFN4O2

Molecular Weight

384.8

InChI

InChI=1S/C19H14ClFN4O2/c1-27-17-8-2-12(10-15(17)21)11-24-19(26)25-18(23-24)9-7-16(22-25)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3

InChI Key

SNGJASBHFPRXLC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.